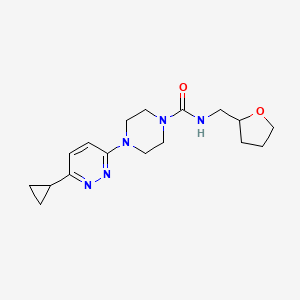

4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTKAYPUIIZPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(6-Cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a CD73 inhibitor. CD73, an ecto-5'-nucleotidase, plays a significant role in the regulation of extracellular adenosine levels, which are crucial in various physiological and pathological processes, including cancer progression and immune response modulation.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopropylpyridazine moiety and a tetrahydrofuran side chain. Its structural complexity allows for interactions with multiple biological targets.

CD73 Inhibition

Research indicates that this compound acts as an effective inhibitor of CD73. The inhibition of CD73 can lead to decreased adenosine production, which may enhance anti-tumor immunity. In preclinical models, compounds targeting CD73 have shown promise in combination therapies for various cancers, including breast and lung cancer .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related class of compounds showed substantial growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines . Although specific data on the cyclopropylpyridazine derivative's cytotoxicity is limited, its structural similarities suggest potential effectiveness against similar targets.

The mechanism by which this compound exerts its effects likely involves modulation of adenosine signaling pathways. By inhibiting CD73, the compound may disrupt tumor-promoting pathways mediated by adenosine .

Case Studies

A recent study utilized computer-aided drug design to evaluate the biological activity spectra of piperazine derivatives. The results indicated that these compounds could interact with various receptors and enzymes, suggesting a broad pharmacological profile . The specific case studies involving this compound are still emerging but align with findings from similar piperazine derivatives.

Data Summary

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its potential as an inhibitor of specific enzyme pathways, particularly in the context of inflammatory diseases. For example, studies have shown that modifications to similar piperazine derivatives can enhance their selectivity and potency against targets such as the p38 MAP kinase pathway, which is implicated in various inflammatory processes .

Anticancer Research

Recent research has indicated that compounds with similar structural motifs may exhibit anticancer properties by interfering with cellular signaling pathways. The cyclopropyl and piperazine moieties are known to enhance bioavailability and target specificity, making this compound a candidate for further exploration in oncology .

Neuropharmacology

There is emerging evidence that compounds with piperazine structures can interact with neurotransmitter systems. This particular compound's ability to cross the blood-brain barrier may allow it to modulate central nervous system activity, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide with structurally and functionally related piperazine carboxamide derivatives:

Key Observations:

Structural Variations and Bioactivity: Substituents on the carboxamide nitrogen (e.g., tetrahydrofuran-2-ylmethyl vs. thiophen-2-ylmethyl) significantly influence solubility and target engagement. For instance, CPIPC’s indazole group confers TRPV1 agonist activity , whereas the 4-isopropylphenyl derivative (Compound 29) modulates pantothenate kinase . The cyclopropylpyridazinyl core in the target compound is structurally distinct from 5-cyanopyridin-2-yl (Compound 29) or 3-chloro-5-(trifluoromethyl)pyridin-2-yl (), which may alter binding kinetics or metabolic stability.

Thermal and Physicochemical Properties :

- Melting points for analogs range widely (e.g., 207–266°C for compounds in ), suggesting that substituents like 3-methoxybenzoyl (Compound 8d, m.p. 207–209°C) reduce crystallinity compared to 3,4-difluorobenzoyl (Compound 8c, m.p. 263–266°C) . The target compound’s melting point is unreported but likely influenced by its tetrahydrofuran moiety.

Therapeutic Potential: Anticancer Activity: Compounds with 3-oxo-4H-1,4-benzoxazin-6-yl () or 3-alkoxyfuro[3,2-b]pyrazin-2-yl () substituents exhibit antiproliferative effects, suggesting the target compound may share similar mechanisms . Neurological Applications: TRPV1 agonists like CPIPC highlight the role of piperazine carboxamides in pain management, though the target compound’s activity in this area remains unexplored .

Synthetic Feasibility :

- The synthesis of analogs often involves coupling piperazine intermediates with activated carboxylic acids or carbonylating agents (e.g., ). The tetrahydrofuran-2-ylmethyl group in the target compound may require specialized protecting-group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.